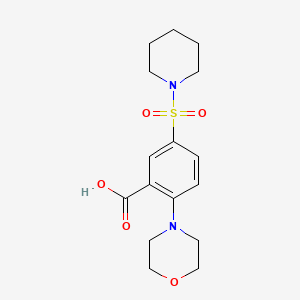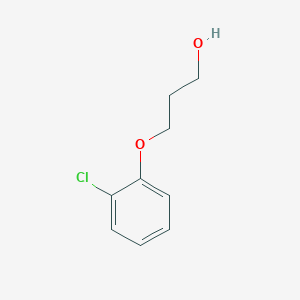![molecular formula C15H9FO3 B3340448 3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- CAS No. 61429-79-6](/img/structure/B3340448.png)
3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-
Overview
Description
3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- is a compound that has gained attention for its potential applications in various scientific fields. Structurally, it is a benzofuranone derivative featuring a hydroxy group and a 4-fluorophenylmethylene substitution. This unique combination of functional groups imparts distinctive chemical properties that are of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes:
Formation of the Benzofuranone Core: : This can be achieved through cyclization reactions involving appropriate phenolic or o-quinone substrates.
Introduction of the 4-Fluorophenyl Group: : This step often involves a Wittig or Knoevenagel condensation reaction with 4-fluorobenzaldehyde.
Hydroxylation: : The addition of the hydroxy group is typically performed under controlled oxidation conditions.
Industrial production methods: Scale-up for industrial production often follows the same synthetic route, but with optimized reaction conditions to improve yield and purity. Automation and continuous flow techniques may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : The hydroxy group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: : The 2-[(4-fluorophenyl)methylene] moiety can be reduced to yield various derivatives.
Substitution: : The benzofuranone core allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: : Utilizes reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reduction: : Employs hydrogenation catalysts or metal hydrides like NaBH4 (Sodium borohydride).
Substitution: : Often involves halogenated reagents or acids.
Major products formed: The primary products of these reactions are modified benzofuranones with potential alterations at the hydroxy or phenylmethylene groups.
Scientific Research Applications
In Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry.
In Biology:
Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
In Medicine:
Explored as a lead compound for drug development, particularly for diseases where modulation of oxidative stress is beneficial.
In Industry:
Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
Effects: The biological activity of 3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- is primarily attributed to its ability to interact with various molecular targets.
Molecular targets and pathways:
Enzyme Inhibition: : Can inhibit specific enzymes involved in inflammatory pathways.
Antioxidant Activity: : Neutralizes free radicals, thereby reducing oxidative damage.
Comparison with Similar Compounds
2-Hydroxybenzofuran
2-(4-Fluorophenyl)benzofuran
6-Fluoro-3(2H)-benzofuranone
3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- stands out due to its unique combination of functional groups, offering a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUJRAQGJJEHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397901 | |
| Record name | 3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61429-79-6 | |
| Record name | 3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


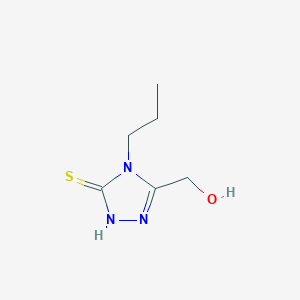
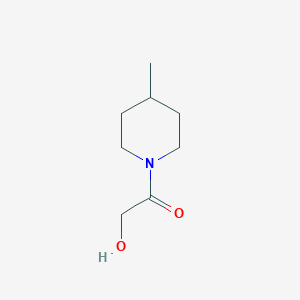
![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)
![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)
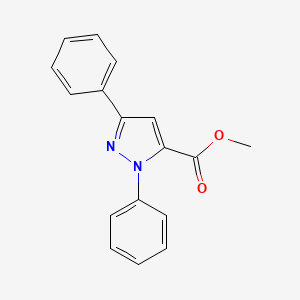

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)

![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)
![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)
